molecular formula C36H21Br3 B2730788 1,3,5-Tris(4-bromonaphthalen-1-yl)benzene CAS No. 2322533-42-4

1,3,5-Tris(4-bromonaphthalen-1-yl)benzene

Cat. No. B2730788
CAS RN: 2322533-42-4
M. Wt: 693.276
InChI Key: BKKXKEBSRFIQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris(4-bromonaphthalen-1-yl)benzene is a halogenated aromatic monomer . It has a linear formula of C36H21Br3 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3,5-Tris(phenylethynyl)benzenes with different fluorination patterns were synthesized through selective Sono-gashira-Hagihara coupling reactions . Also, nickel-catalysed polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines afforded the corresponding triarylamines in good yields .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C36H21Br3 . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the retrieved information.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved information, it’s worth noting that similar compounds have been used in various reactions. For example, 1,3,5-Tris(bromomethyl)benzene can be crosslinked with triptycene monomers by using Friedel-Crafts alkylation reaction to form microporous polymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C36H21Br3) and molecular weight (693.28) . Detailed properties such as melting point, boiling point, and density were not available in the retrieved information.

Scientific Research Applications

Advanced Materials and Sensing Technologies

1,3,5-Tris(4-bromonaphthalen-1-yl)benzene plays a pivotal role in the synthesis and development of advanced materials with unique properties. For instance, it is instrumental in creating luminescent covalent-organic polymers (COPs) that demonstrate high surface areas and exceptional hydrothermal stability. These COPs are notable for their graphene-like layer texture and their applications in sensing nitroaromatic explosives and small organic molecules due to their fast response, high sensitivity, and selectivity at low concentrations (Xiang & Cao, 2012). Additionally, this compound contributes to the color tailoring of COP samples, resulting in a wide color range emission, including near-infrared luminescence. This characteristic enables their use as luminescent sensors for detecting nitroaromatic explosives and metal ions, potentially expanding to applications in photocatalysis, organic electronics, and medical imaging (Guo & Cao, 2015).

Molecular Engineering and Chemistry

The compound's significance extends to molecular engineering and chemistry, where it serves as a building block for constructing intricate molecular architectures. Notably, it has been utilized in the creation of triple helical columns formed via amide-to-amide hydrogen bonding. These columns exhibit the propensity to assemble into porous materials through halogen...halogen interactions in iodine, bromine, and chlorine derivatives, highlighting its versatility in designing materials with potential porosity and specific interaction capabilities (Rajput, Chernyshev, & Biradha, 2010).

Polymerization and Surface Chemistry

Moreover, this compound is pivotal in surface chemistry, particularly in polymerization processes on graphene and hexagonal boron nitride surfaces. Its ability to undergo polymerization via dehalogenation on these substrates has been explored, shedding light on the molecular interactions governing surface-confined synthesis of polymers through carbon-carbon coupling. This research not only advances our understanding of surface chemistry and molecular assembly but also opens new avenues for fabricating nanoscale materials and coatings with tailored properties (Morchutt et al., 2015).

properties

IUPAC Name

1-[3,5-bis(4-bromonaphthalen-1-yl)phenyl]-4-bromonaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H21Br3/c37-34-16-13-25(28-7-1-4-10-31(28)34)22-19-23(26-14-17-35(38)32-11-5-2-8-29(26)32)21-24(20-22)27-15-18-36(39)33-12-6-3-9-30(27)33/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKXKEBSRFIQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC(=CC(=C3)C4=CC=C(C5=CC=CC=C54)Br)C6=CC=C(C7=CC=CC=C76)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H21Br3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.